molecular formula C9H18 B043856 cis-2-Nonene CAS No. 6434-77-1

cis-2-Nonene

Cat. No. B043856
CAS RN: 6434-77-1
M. Wt: 126.24 g/mol
InChI Key: IICQZTQZQSBHBY-HYXAFXHYSA-N
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Description

“Cis-2-Nonene” is an olefin . It has the potential to disrupt or destroy the cytochrome-P450 enzyme in rats . It acts as a reactant in the preparation of epoxides for further use in chemical reactions .


Molecular Structure Analysis

The molecular formula of “cis-2-Nonene” is C9H18 . Its molecular weight is 126.2392 . The IUPAC Standard InChI is InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- . The IUPAC Standard InChIKey is IICQZTQZQSBHBY-HYXAFXHYSA-N .


Physical And Chemical Properties Analysis

“Cis-2-Nonene” has a density of 0.7±0.1 g/cm3 . Its boiling point is 150.6±3.0 °C at 760 mmHg . The vapour pressure is 4.9±0.1 mmHg at 25°C . The enthalpy of vaporization is 37.1±0.8 kJ/mol . The flash point is 32.2±0.0 °C . The index of refraction is 1.427 . The molar refractivity is 43.8±0.3 cm3 .

Scientific Research Applications

Based on the scientific research available, here are some applications and insights related to "cis-2-Nonene" and closely related compounds:

  • Body Odor Component Formation : trans-2-Nonenal, a compound related to cis-2-Nonene, is generated endogenously during the peroxidation of polyunsaturated fatty acids and is known for its unpleasant greasy and grassy odor. This compound covalently modifies human serum albumin, and the modified proteins were found to be immunogenic. This research is crucial for understanding the biochemical pathways involved in body odor formation (Ishino et al., 2010).

  • Biosynthesis in Cucumbers : The biosynthetic pathway in cucumbers involves compounds like cis-3, cis-6-Nonadienal and cis-3-nonenal, which suggest that cucumber alcohol and trans-2-nonenol are biosynthesized via cis-3-unsaturated aldehydes from linolenic and linoleic acid, respectively. This study provides insights into plant biochemistry and the formation of natural flavors (Hatanaka et al., 1975).

  • Removal of Trans-2-nonenal : Research focused on removing trans-2-nonenal using lysosomal-related enzymes from hen egg white. This compound is a primary cause of odor associated with aging and was effectively reduced by these enzymes, suggesting potential applications in anti-aging treatments (Lee et al., 2020).

  • Detection of 4-Hydroxy-2-nonenal at Cellular Levels : A method based on electrospray mass spectrometry was developed for detecting trans-4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation. This research is vital for understanding oxidative stress at a cellular level (Gioacchini et al., 1999).

  • Platinum-Based Drug Research : cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II) complexes were investigated for their efficiency in converting light to electricity on nanocrystalline titanium dioxide electrodes. This research contributes to the field of photochemical energy conversion (Nazeeruddin et al., 1993).

Safety And Hazards

The safety data sheet for a similar compound, “cis-2-Nonen-1-ol”, suggests that it is highly flammable and harmful if swallowed . It may be fatal if swallowed and enters airways . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(Z)-non-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICQZTQZQSBHBY-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025641
Record name (2Z)-2-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Nonene

CAS RN

6434-77-1
Record name 2-Nonene, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006434771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-2-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nonene, (2Z)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NONENE, (2Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Dissolve 33.1 g (0.2 mol) of N-[(E)-2,4-pentadienyl]-N-(2-propenyl)-acetamide (title compound from Example A.3.) in 200 ml of xylene, pass a powerful stream of nitrogen through for 15 min, add 0.1 g of 4-hydroxyanisole, and then heat to reflux overnight. Concentrate, distil under high vacuum.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a toluene solution (84.0 ml) of 2,6-di-tert-butyl-4-methylphenol (9.78 g, 44.5 mmol), diisobutylaluminum hydride (1.5M toluene solution, 18.5 ml, 27.8 mmol) was dropwise added over a period of 30 minutes under an argon atmosphere at 0° C. Then, the mixture was stirred at the same temperature for 90 minutes. Then, at -78° C., a toluene solution (30.0 ml) of 3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3-oxo-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyclo[4.3.0]non-2-ene (1.37 g, 2.78 mmol) was dropwise added to the reaction solution over a period of 10 minutes. Then the temperature was raised from -78° C. to -60° C. over a period of two hours. To the reaction solution, a saturated sodium chloride aqueous solution was added, and the mixture was stirred for a while. Then, the mixture was extracted with ethyl acetate, and the organic layer was washed with water and a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, and the residue thereby obtained was purified by silica gel column chromatography (ethyl ether : n-hexane =1 : 1-2) to obtain 3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3α-hydroxy-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyco[4.3.0]non-2-ene (1.18 g, 86.0%) as a highly porous component and 3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3β-hydroxy-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyclo[4.3.0]non-2-ene (0.16 g, 11.6%) as a low polar component, each as a slightly yellow oily substance. The spectrum data of the α-epimer are shown below. The spectrum data of the β-epimer were substantially the same as α-epimer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3-oxo-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyclo[4.3.0]non-2-ene
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.78 g
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Quantity
84 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
131
Citations
EJ Corey, JI Shulman, H Yamamoto - Tetrahedron Letters, 1970 - Elsevier
Among the various olefins obtained with high selectivity in a single step in this way were IV, R= R’= rrC8H13 or C8H5; IV, R= CH3. R’= C8H13; IV, R= C8H13, R’= CH3; and V, R= …
Number of citations: 33 www.sciencedirect.com
K Nihei, A Nihei, I Kubo - Bioorganic & medicinal chemistry letters, 2003 - Elsevier
… Both trans- and cis-2-nonene-1-yl-3,4-dihydroxybenzoates were found to be the most … MFC values, and 6.25 μg/mL of both trans- and cis-2-nonene-1-yl-3,4-dihydroxybenzoates was the …
Number of citations: 40 www.sciencedirect.com
S Rang, K Kuningas, T Strenze, A Orav… - Journal of Chromatography …, 1987 - Elsevier
The retention and thermodynamics of solution of C 8 C 14 n-alkenes (67 compounds) in the polymethylsiloxane OV-101 were studied. A series of common regularities have been …
Number of citations: 20 www.sciencedirect.com
A Garcia-Raso, F Saura-Calixto, MA Raso - Journal of Chromatography A, 1984 - Elsevier
… 1 -Decene 1 -Undeoene 1 -Dodeoene I-Trldecene I-Tetradeoene cis-2-Butene cis-2-Pentene cis-2-Hexene cis-2-Heptene cis-2-Cktene cis-2-Nonene cis-2-Deoene … 0.95 cis-2-Nonene …
Number of citations: 21 www.sciencedirect.com
L Soják, I Ostrovský, P Farkaš, J Janák - Journal of Chromatography A, 1986 - Elsevier
The separation of isomeric C 9 –C 11 n-alkenes and n-alkanes was studied on high-efficiency glass capillary columns coated with nematic 4-n-pentylacetophenone (O-4-n-…
Number of citations: 14 www.sciencedirect.com
G Nagendrappa, RK Srivastava… - The Journal of Organic …, 1970 - ACS Publications
… Careful analysis by glpc indicated that the product consisted of cis-2nonene (1.5%), Zrans-2-nonene (49.2%), m-3-nonene (1.4%), and Zraras-3-nonene (47.9%). The minor …
Number of citations: 12 pubs.acs.org
L Soják, A Bucinska - Journal of Chromatography A, 1970 - Elsevier
… In the separation of aromatic C, hydrocarbons the effect of temperature is manifested in the separation of isopropylbenzene from cis-2-nonene, and possibly from gz-nonane. …
Number of citations: 48 www.sciencedirect.com
L Ossicini, G Perez, G Caponecchi, A Cristalli… - … of Chromatography A, 1991 - Elsevier
Solutions of α-, β- and γ-cyclodextrins in formamide were used as stationary phases in gas—liquid chromatographic systems to observe the effects of complexation on the retentions of …
Number of citations: 5 www.sciencedirect.com
JA Miller - The Journal of Organic Chemistry, 1989 - ACS Publications
… After the mixture was warmed to 25 C, GC examination of an aliquot showed complete iodination had occurred, as no residual cis-2-nonene (3a) was present after hydrolysis. However, …
Number of citations: 31 pubs.acs.org
S Rang, K Kuningas, A Orav, O Eisen - Chromatographia, 1977 - Springer
The retention indices (I) and their structural increments (σl/C, H, Δl) of C 6 −C 14 n-alkenes on polyphenyl ether (PFE) and C 12 −C 14 n-alkenes on polyethylene glycol 4000 (PEG) at …
Number of citations: 22 link.springer.com

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